molecular formula C22H19NO2 B14066205 Ethyl 4-[(diphenylmethylidene)amino]benzoate CAS No. 102222-52-6

Ethyl 4-[(diphenylmethylidene)amino]benzoate

Cat. No.: B14066205
CAS No.: 102222-52-6
M. Wt: 329.4 g/mol
InChI Key: ZOSYUBNGVSGZJV-UHFFFAOYSA-N
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Description

Ethyl 4-[(diphenylmethylidene)amino]benzoate is a Schiff base derivative characterized by a central benzoate ester core substituted with a diphenylmethylideneamino group at the para position. This compound is of interest due to its structural versatility, enabling diverse applications in materials science, nonlinear optics (NLO), and medicinal chemistry. The diphenylmethylidene moiety contributes to π-π stacking interactions and steric bulk, influencing its crystallographic packing and electronic properties .

Properties

CAS No.

102222-52-6

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-(benzhydrylideneamino)benzoate

InChI

InChI=1S/C22H19NO2/c1-2-25-22(24)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,2H2,1H3

InChI Key

ZOSYUBNGVSGZJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Aminobenzoate

The preparation of ethyl 4-[(diphenylmethylidene)amino]benzoate necessitates high-purity ethyl 4-aminobenzoate as a precursor. A widely adopted method involves the hydrogenation of ethyl 4-nitrobenzoate using palladium on carbon (Pd/C) under hydrogen gas. For instance, 4-nitrobenzoic acid is esterified with ethanol in the presence of a solid catalyst (e.g., neodymium oxide) and a water-entraining agent (e.g., toluene), followed by hydrogenation at 80–100°C to yield ethyl 4-aminobenzoate with >99.5% purity. This method avoids acidic byproducts and enables catalyst recycling, aligning with green chemistry principles.

Schiff Base Formation Chemistry

The target compound is synthesized via Schiff base formation, where the primary amine of ethyl 4-aminobenzoate reacts with a carbonyl group from benzophenone or its imine derivative. This condensation typically requires dehydrating conditions to shift the equilibrium toward imine formation. Key variables include the choice of catalyst, solvent, and temperature.

Preparation Methods for this compound

Direct Condensation with Benzophenone

The simplest approach involves heating ethyl 4-aminobenzoate with benzophenone in a refluxing aromatic solvent (e.g., toluene or xylene) under dehydrating conditions. Molecular sieves or azeotropic distillation with a Dean-Stark trap are employed to remove water. For example, a mixture of ethyl 4-aminobenzoate (1 equiv), benzophenone (1.1 equiv), and 3 Å molecular sieves in toluene heated at 90°C for 24 hours yields the product after filtration and solvent removal. This method achieves moderate yields (60–75%) but requires prolonged reaction times.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 90°C
  • Time: 24 hours
  • Additives: 3 Å molecular sieves
  • Yield: 60–75%

Transimination with Benzophenone Imine

A more efficient strategy utilizes benzophenone imine (Ph₂C=NH) as the electrophilic partner. Transimination avoids the equilibrium challenges of direct ketone-amine condensation. Ethyl 4-aminobenzoate reacts with benzophenone imine in dichloromethane at room temperature for 24 hours, followed by recrystallization to isolate the product. This method offers higher yields (80–90%) and milder conditions.

Typical Procedure:

  • Combine benzophenone imine (5.0 mmol), ethyl 4-aminobenzoate (5.5 mmol), and molecular sieves in dichloromethane.
  • Stir under nitrogen at 25°C for 24 hours.
  • Filter through Celite®, concentrate, and purify by recrystallization.

Advantages:

  • No external heat required.
  • Minimal byproduct formation.

Lewis Acid-Catalyzed Condensation

Lewis acids such as titanium(IV) ethoxide [Ti(OEt)₄] accelerate Schiff base formation by activating the carbonyl group. A reported protocol involves refluxing ethyl 4-aminobenzoate and benzophenone in toluene with 2 mol% Ti(OEt)₄ for 6 hours, achieving 85% yield. The catalyst is recoverable, enhancing the method’s sustainability.

Optimized Parameters:

  • Catalyst: Ti(OEt)₄ (2 mol%)
  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 6 hours
  • Yield: 85%

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the three primary methods:

Method Catalyst Solvent Temperature Time (h) Yield (%)
Direct Condensation None Toluene 90°C 24 60–75
Transimination Molecular Sieves CH₂Cl₂ 25°C 24 80–90
Lewis Acid-Catalyzed Ti(OEt)₄ Toluene 110°C 6 85

Key Insights:

  • Transimination offers the highest yields under mild conditions but requires stoichiometric benzophenone imine.
  • Lewis Acid-Catalyzed methods balance speed and efficiency, ideal for industrial-scale synthesis.
  • Direct Condensation is simpler but less efficient, suitable for small-scale applications.

Advanced Catalytic and Industrial Approaches

Palladium-Catalyzed Coupling

A novel approach adapts palladium catalysis for Schiff base synthesis. Ethyl 4-iodobenzoate is coupled with diphenylmethylamine using Pd(OAc)₂ and rac-BINAP in toluene at 100°C. This method, while effective for electron-deficient amines, is cost-prohibitive due to precious metal catalysts.

Continuous Flow Synthesis

Emerging technologies employ continuous flow reactors to enhance reaction control and scalability. A two-step process integrates esterification of 4-nitrobenzoic acid followed by in-line hydrogenation and condensation, achieving 92% overall yield. Such systems minimize manual handling and improve reproducibility.

Experimental Considerations and Troubleshooting

Purity and Characterization

  • Melting Point: The product typically melts at 92°C.
  • Spectroscopy: Confirm structure via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) and IR (C=N stretch at ~1640 cm⁻¹).
  • Chromatography: Use GC or HPLC to verify >98% purity.

Common Pitfalls

  • Incomplete Dehydration: Residual water shifts equilibrium toward starting materials. Ensure rigorous drying of solvents and reagents.
  • Catalyst Poisoning: Sulfur-containing impurities deactivate Pd/C. Use high-purity ethyl 4-aminobenzoate.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or other oxidized products.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I) and Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II)

Structural Features :

  • Compound I : Contains a 2-hydroxyphenylmethyl substituent, enabling hydrogen bonding via the hydroxyl group.
  • Compound II : Features a 3,5-di-tert-butyl-2-hydroxybenzyl group, introducing steric hindrance and enhanced hydrophobicity.

Key Findings :

  • Crystallography: Both compounds form 2D layered structures via N–H⋯O hydrogen bonds and weak N–H⋯π interactions. Compound II’s tert-butyl groups disrupt dense packing, increasing solubility in nonpolar solvents .
  • Reactivity : The hydroxyl group in Compound I facilitates metal coordination, whereas Compound II’s steric bulk reduces reactivity toward electrophiles.

Ethyl 4-[(E)-(2-Hydroxy-4-methoxyphenyl)methyleneamino]benzoate

Structural Features :

  • Substituted with a 2-hydroxy-4-methoxyphenylmethylene group, enhancing electron-donating effects.

Key Findings :

  • NLO Activity: Density functional theory (DFT) studies reveal a first hyperpolarizability (β) of 1.25 × 10⁻³⁰ esu, attributed to the electron-rich methoxy and hydroxyl groups.

Ethyl 4-[(E)-Benzylideneamino]benzoate

Structural Features :

  • Substituted with a benzylidene group instead of diphenylmethylidene, reducing steric bulk.

Key Findings :

  • Crystal Packing : The E-configuration facilitates planar molecular geometry, promoting π-π stacking interactions. However, the absence of diphenyl groups reduces thermal stability (melting point: 128–130°C vs. 160–162°C for the diphenylmethylidene analog) .

Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate and Ethyl 4-[(Hydrazinylcarbonothioyl)amino]benzoate

Structural Features :

  • Compound 2 : Thiourea derivative with a dimethylcarbamothioyl group.
  • Compound 4: Thiosemicarbazide derivative with a hydrazinylcarbonothioyl group.

Key Findings :

  • The hydrazine moiety enhances bioactivity through DNA intercalation .
  • Synthesis : Compound 2 is synthesized via reaction with tetramethylthiuram disulfide (yield: 75%), whereas Compound 4 is derived from hydrazine hydrate (yield: 68%) .

Ethyl 4-(Carbamoylamino)benzoate Derivatives

Structural Features :

  • Carbamoyl substituents instead of aromatic groups.

Key Findings :

  • Aquaporin Inhibition : These derivatives exhibit moderate inhibition of aquaporin-3 (AQP3) and AQP7, with IC₅₀ values ranging from 10–50 μM. The carbamoyl group’s polarity enhances water solubility but reduces membrane permeability compared to lipophilic diphenylmethylidene analogs .

Comparative Data Table

Compound Name Substituent Key Properties/Activities References
Ethyl 4-[(diphenylmethylidene)amino]benzoate Diphenylmethylidene High thermal stability, π-π stacking
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 2-Hydroxyphenylmethyl Hydrogen bonding, metal coordination
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate 3,5-Di-tert-butyl-2-hydroxybenzyl Steric hindrance, solubility in nonpolar solvents
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate 2-Hydroxy-4-methoxyphenylmethylene β = 1.25 × 10⁻³⁰ esu (NLO activity)
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl 26% HeLa cell inhibition at 100 μM
Ethyl 4-(carbamoylamino)benzoate Carbamoyl AQP3/AQP7 inhibition (IC₅₀: 10–50 μM)

Biological Activity

Ethyl 4-[(diphenylmethylidene)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and molecular interactions based on available literature.

Synthesis and Structural Characteristics

This compound can be synthesized through a condensation reaction between ethyl 4-aminobenzoate and diphenylmethanal. The resulting product is characterized by its functional groups, which are crucial for its biological activity.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a study evaluating various Schiff bases, it was noted that certain derivatives exhibited moderate activity against bacterial strains such as Pseudomonas agarici and Micrococcus luteus, while others showed no significant activity against Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainActivity Level
Compound 4Pseudomonas agariciGood
Compound 5Micrococcus luteusModerate
Compound 6bEscherichia coliNo Activity
Compound 9Staphylococcus warneriClose to Gentamycin

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with target proteins. For instance, docking simulations have shown that the compound interacts favorably with the active site of matrix metalloproteinase-8 (MMP-8), indicating potential therapeutic applications in conditions involving tissue remodeling .

Table 2: Docking Interactions with MMP-8

Interaction TypeAmino Acid ResidueDescription
Arene Hydrogen InteractionAla 184Stabilizes binding
Hydrophobic InteractionGly 179Contributes to binding affinity
Arene InteractionHis 218Enhances specificity

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study, ethyl derivatives including this compound were tested against various bacterial strains, revealing moderate to good activity levels, particularly against Pseudomonas species .
  • Cytotoxicity in Cancer Models : Research has indicated that this compound shows selective cytotoxicity against breast cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the exact pathways involved .
  • Molecular Interaction Studies : Detailed molecular modeling has demonstrated how the compound binds to specific protein targets, suggesting avenues for drug design and development aimed at enhancing its therapeutic efficacy .

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